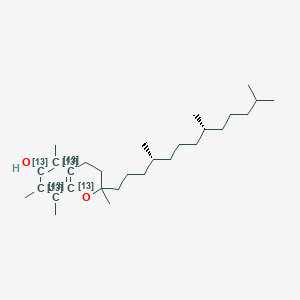
3-(213C)ethynylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(213C)ethynylaniline: is a chemical compound with the molecular formula C8H7N . It is a terminal alkyne, meaning it has a triple bond at the end of its carbon chain. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of 3-ethynylnitrobenzene: One common method to prepare 3-ethynylaniline is by reducing 3-ethynylnitrobenzene.
Chemical Oxidation Polymerization: Another method involves the chemical oxidation polymerization of 3-ethynylaniline with ammonium persulfate in a low-concentration hydrochloric acid solution at ice-bath temperature.
Multi-step Synthesis: A detailed multi-step synthesis involves using 3-bromoaniline, dimethylformamide, trimethylsilylacetylene, and other reagents under specific conditions to produce 3-ethynylaniline.
Industrial Production Methods: Industrial production methods for 3-ethynylaniline typically involve large-scale chemical synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-ethynylaniline can undergo oxidation reactions, often leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert 3-ethynylaniline into different reduced forms, depending on the reducing agents used.
Substitution: This compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium and copper catalysts are often employed in various reactions involving 3-ethynylaniline.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-ethynylaniline is used in the synthesis of benzoxazine monomers and other complex organic molecules. It serves as a building block in various organic synthesis reactions .
Biology and Medicine: In biological and medical research, 3-ethynylaniline is used as a reagent in the synthesis of pharmaceuticals, such as erlotinib hydrochloride, which is used in cancer treatment .
Industry: Industrially, 3-ethynylaniline is employed in the production of polymers and other advanced materials. Its unique reactivity makes it valuable in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 3-ethynylaniline involves its ability to participate in various chemical reactions due to the presence of the terminal alkyne group. This group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of triazoles and other cyclic compounds . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- 4-ethynylaniline
- 2-ethynylaniline
- Propargylamine
- Phenylacetylene
Uniqueness: 3-ethynylaniline is unique due to its specific position of the ethynyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 4-ethynylaniline and 2-ethynylaniline, 3-ethynylaniline offers distinct reactivity patterns and applications .
Eigenschaften
CAS-Nummer |
286013-03-4 |
|---|---|
Molekularformel |
C8H7N |
Molekulargewicht |
118.14 g/mol |
IUPAC-Name |
3-(213C)ethynylaniline |
InChI |
InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i1+1 |
InChI-Schlüssel |
NNKQLUVBPJEUOR-OUBTZVSYSA-N |
Isomerische SMILES |
[13CH]#CC1=CC(=CC=C1)N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide](/img/structure/B15088435.png)

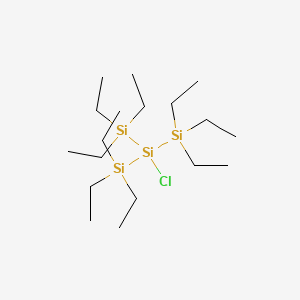
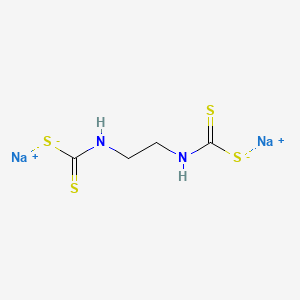
![2-(2-chlorophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088463.png)

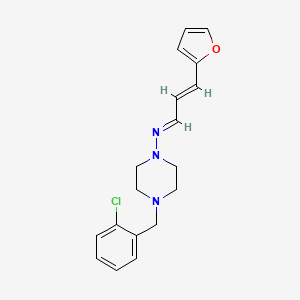

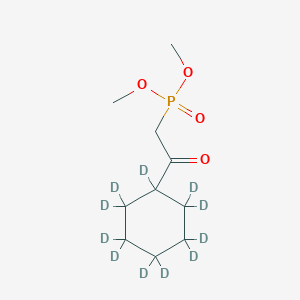

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15088515.png)
